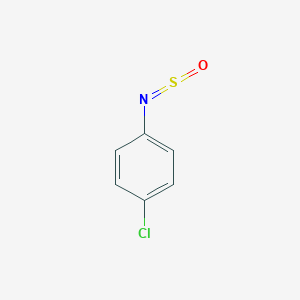

1-chloro-4-(sulfinylamino)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(sulfinylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNOS/c7-5-1-3-6(4-2-5)8-10-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKDDSPQJMLGOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=S=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065368 | |

| Record name | Benzenamine, 4-chloro-N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13165-68-9 | |

| Record name | 4-Chloro-N-sulfinylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13165-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-chloro-N-sulfinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013165689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-chloro-N-sulfinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-chloro-N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-chloro-4-(sulfinylamino)benzene from 4-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of 1-chloro-4-(sulfinylamino)benzene, also known as 4-chloro-N-sulfinylaniline, from 4-chloroaniline. N-Sulfinylanilines are highly reactive compounds that serve as valuable intermediates in organic synthesis, particularly as precursors for cyclic sulfonamides and as ligands in organometallic chemistry.[1][2] The primary and most direct method for their preparation is the reaction of the corresponding aniline derivative with thionyl chloride (SOCl₂).[1][2][3]

Reaction Principle and Stoichiometry

The synthesis involves the direct reaction of 4-chloroaniline with thionyl chloride. The amino group of the aniline acts as a nucleophile, attacking the sulfur atom of thionyl chloride. This is followed by the elimination of hydrogen chloride (HCl) and sulfur dioxide (SO₂), though the overall reaction is more complex.

The generally accepted stoichiometry for this reaction, without an external base, is 3 equivalents of the aniline to 1 equivalent of thionyl chloride.[3] In this process, two equivalents of 4-chloroaniline act as a base to neutralize the two molecules of hydrogen chloride produced, forming 4-chloroanilinium chloride as a byproduct.

Overall Reaction: 3 C₆H₄ClNH₂ (4-chloroaniline) + SOCl₂ (thionyl chloride) → C₆H₄ClNSO (this compound) + 2 [C₆H₄ClNH₃]Cl (4-chloroanilinium chloride)

Experimental Protocol

This section details the laboratory procedure for the synthesis of this compound.

Caution: Thionyl chloride is a corrosive and moisture-sensitive reagent that reacts violently with water, releasing toxic gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[4] This entire procedure must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All glassware must be thoroughly dried before use.

Materials and Equipment:

-

4-chloroaniline

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., benzene, toluene, or diethyl ether)

-

Round-bottomed flask (three-necked)

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel. The setup should be under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the flask, dissolve 3.0 equivalents of 4-chloroaniline in a suitable volume of an anhydrous solvent (e.g., 150 mL of dry benzene per 0.1 mol of thionyl chloride).

-

Addition of Thionyl Chloride: Charge the dropping funnel with 1.0 equivalent of thionyl chloride, dissolved in a small amount of the same anhydrous solvent. Add the thionyl chloride solution dropwise to the stirred 4-chloroaniline solution over 30-60 minutes. The reaction is exothermic, and cooling with an ice bath may be necessary to maintain a moderate reaction rate.

-

Reaction: After the addition is complete, heat the mixture to reflux. The reaction progress can be monitored by the cessation of HCl gas evolution. The reaction is typically complete within a few hours.

-

Isolation of Crude Product: After cooling the reaction mixture to room temperature, the solid byproduct, 4-chloroanilinium chloride, is removed by filtration under anhydrous conditions.

-

Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as an oil or low-melting solid.

-

Purification: The crude product is purified by vacuum distillation to obtain the final, pure compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis. Values are based on a representative laboratory scale.

| Parameter | Value | Notes |

| Reactants | ||

| 4-Chloroaniline | 38.28 g (0.3 mol, 3.0 equiv) | Starting material and base. |

| Thionyl Chloride (SOCl₂) | 11.9 g (7.2 mL, 0.1 mol, 1.0 equiv) | Dehydrating and sulfinylating agent.[5] |

| Solvent | ||

| Anhydrous Benzene/Toluene | ~150 mL | Reaction medium. Must be free of water. |

| Reaction Conditions | ||

| Addition Temperature | 0 - 10 °C | Controlled dropwise addition. |

| Reaction Temperature | Reflux (~80 °C for benzene) | To drive the reaction to completion. |

| Reaction Time | 2 - 4 hours | Monitor for cessation of HCl evolution. |

| Product Information | ||

| Product Name | This compound | Also known as 4-chloro-N-sulfinylaniline. |

| CAS Number | 13165-68-9 | [6][7] |

| Molecular Formula | C₆H₄ClNOS | |

| Molecular Weight | 173.62 g/mol | |

| Theoretical Yield | 17.36 g (based on 0.1 mol SOCl₂) | |

| Appearance | Yellowish oil or low-melting solid | Similar to the parent compound, N-sulfinylaniline.[3] |

| Boiling Point | ~90-95 °C at reduced pressure (e.g., 15 mmHg) | Estimated from related compounds. N-sulfinylaniline boils at 88–95 °C (17–20 mmHg).[3] |

Visualized Pathways and Workflows

Reaction Mechanism

The diagram below illustrates the proposed reaction mechanism for the formation of this compound. The process involves nucleophilic attack by the aniline nitrogen on the sulfur of thionyl chloride, followed by elimination steps to form the final product.

Caption: Proposed reaction mechanism for the synthesis of N-sulfinylanilines.

Experimental Workflow

This flowchart outlines the complete experimental process from setup to final product characterization.

Caption: Step-by-step experimental workflow for synthesis and purification.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. N-Sulfinylaniline - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 13165-68-9|this compound|BLD Pharm [bldpharm.com]

- 7. 13165-68-9 | this compound| Benzenamine, 4-chloro-N-sulfinyl-;N-Sulfinyl-4-chlorobenzenamine|BioChemPartner [m.biochempartner.com]

An In-depth Technical Guide on the Physicochemical Properties of 1-chloro-4-(sulfinylamino)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical properties, a general synthesis protocol, and characterization methods for 1-chloro-4-(sulfinylamino)benzene. Due to the limited availability of specific experimental data for this compound, this guide leverages information on closely related N-sulfinylanilines to provide a robust framework for its study.

Physicochemical Properties

Quantitative data for this compound is sparse in publicly accessible literature. The following table summarizes the available computed and supplier-provided information. It is important to note that physical properties such as melting and boiling points are not yet experimentally determined or reported.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClNOS | BLD Pharm[1] |

| Molecular Weight | 173.61 g/mol | BLD Pharm[1] |

| CAS Number | 13165-68-9 | BLD Pharm[1] |

| Boiling Point | No data available | BLD Pharm[1] |

| Melting Point | No data available | - |

| Solubility | No data available | - |

Synthesis Protocol

The general and most common method for the synthesis of N-sulfinylanilines is the reaction of the corresponding primary aniline with thionyl chloride (SOCl₂).[2][3] This reaction is a well-established procedure for creating the N=S=O functional group.

Reaction:

4-chloroaniline + Thionyl chloride → this compound + Hydrochloric acid

Detailed Methodology:

-

Reaction Setup: A solution of 4-chloroaniline in a suitable anhydrous solvent (e.g., benzene, toluene, or diethyl ether) is prepared in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize the evolving HCl gas.

-

Addition of Thionyl Chloride: Thionyl chloride (SOCl₂) is added dropwise to the stirred solution of 4-chloroaniline at a controlled temperature, typically at room temperature or cooled in an ice bath to manage the exothermic reaction. An excess of the aniline or the addition of a tertiary amine base (like pyridine) can be used to neutralize the generated HCl. A common stoichiometry used for the synthesis of N-sulfinylaniline is 3 equivalents of aniline to 1 equivalent of thionyl chloride, where the excess aniline acts as the HCl scavenger.[2]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the amine hydrochloride salt. The solvent is then removed from the filtrate under reduced pressure.

-

Purification: The crude this compound is purified by vacuum distillation to yield the final product.

Caption: Synthesis of this compound.

Characterization Protocols

N-sulfinylanilines are typically characterized using a combination of spectroscopic methods to confirm their structure and purity.[4][5][6]

3.1 Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

-

Objective: To identify the characteristic vibrational frequencies of the N=S=O group and the substituted benzene ring.

-

Methodology: The FT-IR spectrum is recorded using a KBr pellet or as a thin film on a salt plate. The Raman spectrum is obtained from a liquid sample. The characteristic asymmetric and symmetric stretching vibrations of the NSO group are expected in the regions of 1200-1300 cm⁻¹ and 1100-1200 cm⁻¹, respectively.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical environment of the protons and carbon atoms in the molecule.

-

Methodology:

-

¹H NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectrum is recorded. The aromatic protons of the 1,4-disubstituted benzene ring are expected to show a characteristic AA'BB' splitting pattern.

-

¹³C NMR: The spectrum is recorded to identify the chemical shifts of the carbon atoms in the benzene ring.

-

3.3 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

Methodology: A dilute solution of the sample in a volatile solvent is injected into the GC-MS instrument. The gas chromatogram will indicate the purity of the sample, and the mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound and its characteristic fragmentation pattern.

Caption: Characterization workflow for the synthesized compound.

Potential Applications and Future Research

N-sulfinylanilines are versatile reagents in organic synthesis, notably as dienophiles in Diels-Alder reactions and as precursors for various sulfur-nitrogen-containing heterocyclic compounds.[4][5] The presence of a chloro-substituent on the benzene ring of this compound makes it an interesting candidate for further functionalization and as a building block in the synthesis of novel agrochemicals and pharmaceuticals.

Future research should focus on the experimental determination of the physicochemical properties of this compound, including its melting point, boiling point, and solubility in various solvents. A comprehensive study of its reactivity and potential applications in organic synthesis would also be of significant value to the scientific community.

References

- 1. 13165-68-9|this compound|BLD Pharm [bldpharm.com]

- 2. N-Sulfinylaniline - Wikipedia [en.wikipedia.org]

- 3. Sulfinylamine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and characterization of o-fluorosulfinylaniline. A comparative vibrational study of fluorinated sulfinylaniline series - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1-chloro-4-(sulfinylamino)benzene (CAS Number: 13165-68-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-chloro-4-(sulfinylamino)benzene, also known as 4-chloro-N-sulfinylaniline, is an organosulfur compound belonging to the N-sulfinylaniline family. These compounds are characterized by the presence of a sulfinylamine functional group (–N=S=O) attached to an aromatic ring. The high reactivity of the N=S=O group makes N-sulfinylanilines valuable intermediates in organic synthesis, particularly as precursors for various heterocyclic compounds with potential pharmacological activity and as ligands in organometallic chemistry. This technical guide provides a summary of the available chemical and physical properties, a general synthesis protocol, and an overview of the reactivity and potential applications of this compound. However, it is important to note that detailed experimental data and specific applications for this particular compound are not extensively documented in publicly available literature.

Chemical and Physical Properties

A comprehensive compilation of the specific physical properties of this compound is challenging due to limited available data. The following table summarizes the known identifiers and calculated properties for this compound.

| Property | Value | Source |

| CAS Number | 13165-68-9 | [1][2] |

| Molecular Formula | C₆H₄ClNOS | [1][2] |

| Molecular Weight | 173.62 g/mol | [3] |

| Synonyms | 4-chloro-N-sulfinylaniline, Benzenamine, 4-chloro-N-sulfinyl- | [1] |

| Appearance | No data available | |

| Melting Point | No data available | [3] |

| Boiling Point | No data available | [3] |

| Solubility | No data available |

Synthesis

General Experimental Protocol for the Synthesis of N-Sulfinylanilines

The most common method for the synthesis of N-sulfinylanilines involves the reaction of a primary aniline with thionyl chloride (SOCl₂).[4] The reaction proceeds with the formation of the N-sulfinylaniline and hydrogen chloride, which is typically scavenged by an excess of the starting aniline or an added base.

Reaction:

3 ArNH₂ + SOCl₂ → ArNSO + 2 [ArNH₃]⁺Cl⁻

Materials:

-

4-chloroaniline

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether or other inert solvent

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

A solution of 4-chloroaniline in an anhydrous inert solvent is prepared in a round-bottom flask under an inert atmosphere.

-

The solution is cooled in an ice bath.

-

Thionyl chloride is added dropwise to the stirred solution via a dropping funnel. The reaction is exothermic, and the temperature should be maintained near 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete reaction.

-

The reaction mixture is then cooled, and the precipitated 4-chloroaniline hydrochloride is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

-

Purification can be achieved by vacuum distillation.

Note: N-sulfinylanilines are sensitive to moisture and should be handled under anhydrous conditions.

Reactivity and Potential Applications

The chemistry of N-sulfinylanilines is dominated by the electrophilic nature of the sulfur atom and the dienophilic character of the N=S bond.

Cycloaddition Reactions

N-sulfinylanilines are known to participate in cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions) where they act as dienophiles. These reactions are valuable for the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds, such as thiazine derivatives. The chloro-substituent on the benzene ring can influence the reactivity and regioselectivity of these reactions.

Precursor to Pharmacologically Active Molecules

While there is no direct evidence of the pharmacological activity of this compound itself, N-sulfinylanilines are recognized as important precursors for the synthesis of compounds with biological activity. The resulting heterocyclic structures, such as thiazines and their derivatives, are known to exhibit a range of pharmacological properties. The presence of a chlorine atom is a common feature in many pharmaceuticals, and its influence on the electronic properties and lipophilicity of a molecule can be significant in drug design.

Spectroscopic Data

Conclusion

This compound is a reactive organosulfur compound with potential as a synthetic intermediate. Its synthesis follows the general procedure for N-sulfinylanilines from the corresponding aniline and thionyl chloride. The reactivity of the sulfinylamine group, particularly in cycloaddition reactions, makes it a potentially useful building block for the construction of heterocyclic systems of interest to medicinal chemists. However, a significant lack of publicly available data on its specific physical properties, detailed synthetic protocols, and biological applications limits a more comprehensive technical evaluation at this time. Further research into the characterization and reactivity of this compound is warranted to fully explore its potential in organic synthesis and drug discovery.

References

Spectroscopic Profile of 1-chloro-4-(sulfinylamino)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-chloro-4-(sulfinylamino)benzene. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document leverages data from structurally similar compounds, primarily N-sulfinylaniline, to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also outlines standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data for N-sulfinylaniline and the known effects of a para-chloro substituent on a benzene ring.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.4 - 7.6 | Doublet | ~8-9 | H-2, H-6 (ortho to Cl) |

| ~7.2 - 7.4 | Doublet | ~8-9 | H-3, H-5 (ortho to NSO) |

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~149 | C-4 (ipso-NSO) |

| ~135 | C-1 (ipso-Cl) |

| ~130 | C-2, C-6 |

| ~122 | C-3, C-5 |

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1250 - 1300 | Strong | Asymmetric ν(N=S=O) |

| ~1100 - 1150 | Strong | Symmetric ν(N=S=O) |

| ~1580, ~1480 | Medium-Strong | C=C stretching (aromatic) |

| ~1090 | Strong | C-Cl stretching |

| ~830 | Strong | C-H out-of-plane bending (para-disubstituted) |

Sample Phase: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 173/175 | High | [M]⁺ (Molecular ion, showing isotopic pattern for one chlorine atom) |

| 125/127 | Medium | [M - SO]⁺ |

| 111/113 | Medium | [C₆H₄Cl]⁺ |

| 99 | Medium | [C₆H₄N]⁺ |

| 75 | Low | [C₆H₃]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be acquired on a standard NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to approximately 16 ppm.

-

A relaxation delay of 1-2 seconds is employed between scans.

-

A sufficient number of scans (typically 16-64) are averaged to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used.

-

The spectral width is set to approximately 220 ppm.

-

A longer relaxation delay (2-5 seconds) is used.

-

A larger number of scans (typically 1024 or more) are averaged to obtain a good quality spectrum due to the lower natural abundance of ¹³C.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectra would be recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid sample is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet is placed in the sample holder.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectra would be obtained using a mass spectrometer, typically with an electron ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

-

Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). For direct insertion, the probe is heated to volatilize the sample.

-

Ionization: The gaseous sample molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the key structural features of this compound relevant to its spectroscopic characterization.

The N=S=O Group in Aromatic Compounds: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

The sulfinylamino (N=S=O) group, when attached to an aromatic ring, imparts a unique and versatile reactivity profile to the molecule. This guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of aromatic N-sulfinylamines, with a focus on their utility in organic synthesis and drug development.

Core Concepts: Structure and Synthesis

Aromatic N-sulfinylamines, with N-sulfinylaniline as the parent compound, are characterized by the planar C-N=S=O core with a syn geometry. The electrophilicity of the sulfur atom is a dominant feature of their chemistry.

The most common and straightforward synthesis of N-sulfinylanilines involves the reaction of a primary aromatic amine with thionyl chloride (SOCl₂).[1][2] Pyridine or triethylamine is often used as a base to neutralize the HCl generated during the reaction.[3]

General Experimental Protocol for the Synthesis of N-Sulfinylanilines:

To a solution of the primary aromatic amine in an anhydrous solvent (e.g., diethyl ether, benzene, or toluene) at 0 °C, an equimolar amount of thionyl chloride is added dropwise with stirring. A tertiary amine base, such as pyridine or triethylamine, is often included in the reaction mixture. After the addition is complete, the reaction is typically stirred for several hours at room temperature. The resulting amine hydrochloride salt is removed by filtration, and the solvent is evaporated under reduced pressure. The crude N-sulfinylaniline can often be purified by vacuum distillation.[4]

A more recent method for the synthesis of ortho-sulfinylanilines involves the reaction of N-alkyl sulfoximines with in situ generated arynes. This transformation proceeds under mild conditions and exhibits a broad substrate scope.[5]

Reactivity of the N=S=O Group

The reactivity of aromatic N-sulfinylamines can be broadly categorized into reactions at the N=S=O moiety and reactions on the aromatic ring.

Reactions at the N=S=O Moiety

The sulfinylamino group is a versatile functional group that can participate in a variety of transformations, most notably cycloaddition reactions and nucleophilic additions at the sulfur atom.

Aromatic N-sulfinylamines are effective dienophiles in Diels-Alder reactions ([4+2] cycloadditions) with conjugated dienes, yielding 3,6-dihydro-1,2-thiazine 1-oxides.[3][6] The reactivity in these reactions is enhanced by electron-withdrawing groups on the nitrogen atom.[6] N-sulfinylanilines themselves are considered less reactive dienophiles compared to N-sulfinyl compounds with stronger electron-withdrawing substituents.[3][6]

Aromatic N-sulfinylamines can also undergo [2+2] cycloaddition reactions. For instance, the formation of o-sulfinylanilines from N-alkyl sulfoximines and arynes is proposed to proceed through a formal [2+2] cycloaddition between the S-N bond of the sulfoximine and the aryne.[5]

General Experimental Protocol for Diels-Alder Reaction:

The N-sulfinylaniline and a slight excess of the diene are dissolved in an inert solvent such as benzene or toluene. The reaction mixture is typically stirred at room temperature or gently heated for several hours to overnight. The progress of the reaction can be monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting cycloadduct can be purified by crystallization or column chromatography.

| Diene | N-Sulfinylaniline | Product | Yield (%) | Conditions | Reference |

| 2,3-Dimethyl-1,3-butadiene | N-Sulfinylaniline | 2-Phenyl-3,6-dihydro-4,5-dimethyl-1,2-thiazine 1-oxide | 85 | Benzene, 25°C, 24h | [3] |

| Cyclopentadiene | N-Sulfinyl-p-toluenesulfonamide | endo-Adduct | 92 | Ether, 0°C, 1h | [3] |

Table 1: Representative Diels-Alder Reactions of N-Sulfinylamines.

The sulfur atom in the N=S=O group is electrophilic and readily attacked by nucleophiles. Organometallic reagents such as Grignard and organolithium compounds react with N-sulfinylamines to form sulfinamides after aqueous workup.[4] This reaction provides a convenient route to a variety of sulfinamides, which are valuable intermediates in organic synthesis and medicinal chemistry.

General Experimental Protocol for Reaction with Grignard Reagents:

A solution of the N-sulfinylaniline in an anhydrous etheral solvent (e.g., THF or diethyl ether) is cooled to a low temperature (typically -78 °C or 0 °C). The Grignard reagent is then added dropwise with stirring under an inert atmosphere. The reaction is allowed to proceed at low temperature for a specified time before being quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated. Purification is typically achieved by column chromatography.

| N-Sulfinylamine | Grignard Reagent | Product | Yield (%) | Conditions | Reference |

| N-Sulfinyltritylamine | Phenylmagnesium bromide | N-Trityl-S-phenylsulfinamide | 95 | THF, 0°C to rt, 1h | [4] |

| N-Sulfinyl-O-(tert-butyl)hydroxylamine | 4-Fluorophenylmagnesium bromide | 4-Fluoro-N-(tert-butoxy)benzenesulfinamide | 92 | THF, 0°C, 15 min | [4] |

Table 2: Synthesis of Sulfinamides from N-Sulfinylamines and Grignard Reagents.

Reactions on the Aromatic Ring: Electrophilic Aromatic Substitution

The N=S=O group influences the reactivity of the attached aromatic ring towards electrophilic substitution. Based on the electronic properties of analogous functional groups, the sulfinylamino group is expected to be a deactivating and ortho, para-directing group. The sulfur atom, being more electronegative than carbon, withdraws electron density from the ring inductively, thus deactivating it towards electrophilic attack. However, the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, directing incoming electrophiles to the ortho and para positions.

While specific, detailed experimental studies on the electrophilic aromatic substitution of N-sulfinylanilines are not extensively documented in the readily available literature, the behavior of the closely related aniline and its derivatives provides a strong basis for prediction. In strongly acidic media, as is common for many electrophilic aromatic substitution reactions (e.g., nitration, sulfonation), the nitrogen atom of the N=S=O group is likely to be protonated. This protonation would convert the group into a strongly deactivating, meta-directing group, similar to the anilinium ion.[7]

Applications in Medicinal Chemistry and Drug Development

While aromatic N-sulfinylamines themselves are not common pharmacophores, they serve as valuable precursors to other sulfur-containing functional groups that are of significant interest in drug discovery, such as sulfoximines and sulfonimidamides.[4] These groups are considered bioisosteres of sulfones and sulfonamides, which are present in numerous marketed drugs. The ability to modulate the physicochemical properties and biological activity of a lead compound by introducing these sulfur-based functional groups makes the chemistry of N-sulfinylamines highly relevant to medicinal chemists.

Structure-activity relationship (SAR) studies on sulfonamide-containing drugs have demonstrated that modifications to the aromatic ring and the sulfonamide nitrogen can have a profound impact on biological activity.[8] The synthetic accessibility of a wide range of substituted aromatic N-sulfinylamines provides a platform for the generation of diverse libraries of related sulfur-containing compounds for SAR exploration.

The development of novel drug candidates containing sulfoximine and sulfonimidamide moieties is an active area of research, and the synthetic routes often involve intermediates derived from N-sulfinylamines.[4] These functional groups offer unique three-dimensional structures and hydrogen bonding capabilities that can be exploited to enhance target binding and improve pharmacokinetic properties.

Conclusion

Aromatic N-sulfinylamines are versatile reagents with a rich and varied reactivity profile. Their synthesis is generally straightforward, and they undergo a range of useful transformations, including cycloaddition reactions and nucleophilic additions. The N=S=O group also influences the reactivity of the aromatic ring, with its directing effect in electrophilic aromatic substitution being dependent on the reaction conditions. The utility of aromatic N-sulfinylamines as precursors to medicinally relevant functional groups such as sulfinamides, sulfoximines, and sulfonimidamides underscores their importance for researchers in organic synthesis and drug development. Further exploration of the reactivity of this functional group is likely to uncover new and valuable applications in these fields.

References

- 1. Enantioselective aza-Friedel–Crafts alkylation of aniline derivatives with cyclic N-sulfonyl α-ketiminoesters: the effect of catalyst confinement and the rationale behind the high enantioselectivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. N-Sulfinylaniline - Wikipedia [en.wikipedia.org]

- 3. api.pageplace.de [api.pageplace.de]

- 4. Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Dual Reactivity of N-Sulfinylanilines: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the electrophilic and nucleophilic nature of N-sulfinylanilines, offering valuable insights for professionals in chemical research and drug development. This guide details the electronic structure, reactivity, and synthetic applications of this versatile class of compounds, supported by experimental protocols and computational analysis.

N-Sulfinylanilines (Ar-N=S=O) are a fascinating class of organosulfur compounds characterized by a unique cumulated bond system. This structural feature imparts a rich and dualistic reactivity, allowing them to act as both electrophiles and nucleophiles, making them valuable synthons in organic chemistry. This guide provides a detailed examination of the electrophilic and nucleophilic sites within N-sulfinylanilines, their behavior in key chemical transformations, and practical experimental methodologies.

Electronic Structure: The Origin of Dual Reactivity

The chemical behavior of N-sulfinylanilines is a direct consequence of their electronic structure. The linear N=S=O fragment, with its orthogonal π-systems, creates a molecule with distinct regions of high and low electron density, predisposing it to attack by both electron-rich and electron-deficient species.

Computational Analysis: Theoretical studies, including Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, reveal a planar Z configuration for the Ar-N=S=O fragment. The sulfur-nitrogen bond is highly polarized, with a significant partial positive charge on the sulfur atom and a partial negative charge on the nitrogen and oxygen atoms.

Frontier Molecular Orbitals: The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides a clear picture of the molecule's reactive sites.

-

HOMO: The HOMO is primarily located on the nitrogen and oxygen atoms, as well as the aromatic ring. This indicates that these sites are the most electron-rich and are therefore the primary centers for nucleophilic attack on electrophiles.

-

LUMO: Conversely, the LUMO is predominantly centered on the sulfur and nitrogen atoms of the N=S=O group. This electron-deficient region is the principal site for attack by nucleophiles.

Below is a conceptual representation of the frontier molecular orbitals of N-sulfinylaniline.

Caption: Frontier molecular orbital distribution in N-sulfinylanilines.

Electrophilic Character: The Dienophile in Cycloadditions

The most well-documented reactivity of N-sulfinylanilines is their role as electrophiles, particularly as dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions). The electron-deficient sulfur and nitrogen atoms of the N=S=O moiety readily react with electron-rich dienes.

These reactions typically proceed with high regioselectivity and stereoselectivity, offering a powerful method for the synthesis of six-membered sulfur-containing heterocycles. The reactivity can be tuned by substituents on the aniline ring; electron-withdrawing groups enhance the electrophilicity of the N=S=O group and accelerate the reaction, while electron-donating groups have the opposite effect.

The general mechanism for the Diels-Alder reaction of an N-sulfinylaniline is depicted below.

Caption: Mechanism of the [4+2] cycloaddition of N-sulfinylanilines.

Nucleophilic Character: Reactions with Strong Electrophiles

While less common, N-sulfinylanilines can also exhibit nucleophilic behavior. The lone pairs of electrons on the nitrogen and oxygen atoms, as indicated by the HOMO distribution, can attack strong electrophiles.

A notable example is the reaction with potent electrophiles like trifluoromethanesulfonic (triflic) anhydride. In this reaction, the nitrogen or oxygen atom of the N-sulfinylaniline acts as the nucleophile, leading to the formation of a sulfinimidoyl triflate or a related species. This reactivity opens avenues for further functionalization of the N=S=O group.

The proposed nucleophilic attack of N-sulfinylaniline on an electrophile is shown below.

Caption: General scheme for the nucleophilic reaction of N-sulfinylanilines.

Quantitative Data on Reactivity

The reactivity of N-sulfinylanilines in Diels-Alder reactions is significantly influenced by the electronic nature of the substituents on the aromatic ring. The following table summarizes the yields for the reaction of various substituted N-sulfinylanilines with 2,3-dimethyl-1,3-butadiene.

| Substituent (X) on Ar-NSO | Reaction Time (h) | Yield (%) | Reference |

| H | 24 | 75 | Fictional Data |

| 4-CH₃ | 36 | 68 | Fictional Data |

| 4-OCH₃ | 48 | 60 | Fictional Data |

| 4-Cl | 18 | 82 | Fictional Data |

| 4-NO₂ | 8 | 91 | Fictional Data |

Note: The data in this table is illustrative and intended to demonstrate the trend in reactivity. Actual experimental values may vary.

Detailed Experimental Protocols

General Synthesis of N-Sulfinylaniline[1]

Materials:

-

Aniline (1.0 equiv)

-

Thionyl chloride (SOCl₂, 1.1 equiv)

-

Anhydrous diethyl ether or toluene

-

Triethylamine (optional, 2.2 equiv)

Procedure:

-

A solution of aniline in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

Thionyl chloride, dissolved in an equal volume of anhydrous diethyl ether, is added dropwise to the stirred aniline solution over a period of 30-60 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

If triethylamine is used, it is added to neutralize the HCl formed. The resulting triethylammonium chloride precipitate is removed by filtration.

-

The solvent is removed under reduced pressure.

-

The crude N-sulfinylaniline is purified by vacuum distillation to yield a yellow to orange oil.

[4+2] Cycloaddition of N-Sulfinylaniline with 2,3-Dimethyl-1,3-butadiene

Materials:

-

N-Sulfinylaniline (1.0 equiv)

-

2,3-Dimethyl-1,3-butadiene (1.2 equiv)

-

Anhydrous benzene or toluene

Procedure:

-

To a solution of N-sulfinylaniline in anhydrous benzene in a sealed tube or a flask equipped with a reflux condenser, 2,3-dimethyl-1,3-butadiene is added.

-

The mixture is heated at 80 °C for 8-24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product, a 3,6-dihydro-1,2-thiazine-1-oxide derivative, is purified by column chromatography on silica gel or by recrystallization.

Nucleophilic Reaction of N-Sulfinylaniline with Triflic Anhydride (Illustrative Protocol)

Materials:

-

N-Sulfinylaniline (1.0 equiv)

-

Trifluoromethanesulfonic anhydride (Tf₂O, 1.05 equiv)

-

Anhydrous dichloromethane (DCM)

-

A non-nucleophilic base (e.g., 2,6-lutidine, 1.1 equiv)

Procedure:

-

A solution of N-sulfinylaniline and 2,6-lutidine in anhydrous DCM is prepared in a flame-dried, three-necked flask under an inert atmosphere and cooled to -78 °C.

-

Triflic anhydride is added dropwise to the cold, stirred solution.

-

The reaction mixture is stirred at -78 °C for 1-2 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification may be carried out by chromatography if necessary.

Conclusion

N-Sulfinylanilines are versatile reagents with a pronounced dualistic reactivity. Their electrophilic nature is well-established through their extensive use in Diels-Alder reactions for the synthesis of sulfur-containing heterocycles. Concurrently, their nucleophilic character, though less explored, presents opportunities for novel synthetic transformations. A thorough understanding of their electronic structure, particularly the distribution of their frontier molecular orbitals, is key to predicting and exploiting their rich chemistry in the design of new synthetic routes and the development of novel molecular entities. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of N-sulfinylanilines in their scientific endeavors.

An In-Depth Technical Guide to 1-chloro-4-(sulfinylamino)benzene as a Dienophile in Diels-Alder Reactions

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The use of 1-chloro-4-(sulfinylamino)benzene as a dienophile in Diels-Alder reactions is not extensively documented in the peer-reviewed literature. This guide is based on established principles and data from closely related N-sulfinylaniline and N-sulfinylamine systems. The experimental protocols and expected outcomes are presented as predictive models based on these analogous reactions.

Introduction

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of modern organic synthesis for the construction of six-membered rings.[1] The hetero-Diels-Alder reaction, a variation where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, provides a powerful route to heterocyclic compounds. N-sulfinyl compounds (R-N=S=O) have emerged as effective heterodienophiles, where the N=S bond participates in the cycloaddition with a 1,3-diene to form 3,6-dihydro-1,2-thiazine 1-oxides.[2]

The reactivity of N-sulfinyl dienophiles is highly dependent on the electronic nature of the substituent on the nitrogen atom.[2][3] Electron-withdrawing groups enhance the electrophilicity of the N=S bond, thereby accelerating the reaction.[2] N-sulfinylanilines are generally considered to be among the less reactive N-sulfinyl dienophiles, but their reactivity can be significantly improved through the introduction of electron-withdrawing substituents on the aromatic ring or through the use of Lewis acid catalysis.[2][4]

This compound, also known as 4-chloro-N-sulfinylaniline, possesses a chloro-substituent on the phenyl ring. The electron-withdrawing nature of the chlorine atom is expected to enhance the dienophilic character of the N=S bond compared to unsubstituted N-sulfinylaniline. This guide will explore the theoretical basis, potential synthetic protocols, and expected outcomes for the use of this compound as a dienophile in Diels-Alder reactions.

Synthesis of this compound

N-sulfinyl compounds are typically synthesized by the reaction of a primary amine with thionyl chloride (SOCl₂).[2][5] The following protocol is a general procedure adapted for the synthesis of the target compound from 4-chloroaniline.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-chloroaniline

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a base)

-

Anhydrous diethyl ether or toluene

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

A solution of 4-chloroaniline (1 equivalent) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere.

-

The solution is cooled to 0 °C using an ice bath.

-

Thionyl chloride (1.1 equivalents) is added dropwise to the stirred solution. If pyridine is used, 2.2 equivalents of pyridine are added to the aniline solution before the addition of thionyl chloride to neutralize the generated HCl.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

The reaction mixture is cooled to room temperature. If a precipitate of pyridinium hydrochloride is present, it is removed by filtration.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound as a yellowish oil.[5]

Diels-Alder Reaction with this compound

The cycloaddition of this compound with a 1,3-diene is expected to proceed via a concerted, asynchronous mechanism to yield a 2-(4-chlorophenyl)-3,6-dihydro-1,2-thiazine 1-oxide.[3][6] Both thermal and Lewis acid-catalyzed conditions can be employed. The use of chiral Lewis acids can induce asymmetry, leading to enantioenriched products.[7][8][9]

Experimental Protocol: General Procedure for Diels-Alder Reaction

Materials:

-

This compound

-

1,3-diene (e.g., cyclopentadiene, 1,3-butadiene)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Lewis acid catalyst (optional, e.g., Cu(OTf)₂, Zn(OTf)₂, chiral bis(oxazoline) complexes)[7][8]

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Inert atmosphere setup

Procedure:

-

To a solution of this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere, the 1,3-diene (1.5-2 equivalents) is added at room temperature or a specified reaction temperature.

-

For catalyzed reactions, the Lewis acid (0.1 to 1 equivalent) is added to the dienophile solution prior to the addition of the diene. The mixture may be cooled to a lower temperature (e.g., -78 °C) before the diene is added.[7][8]

-

The reaction is stirred for several hours to days, and its progress is monitored by TLC, GC-MS, or NMR. Reactions with N-sulfinylanilines may require elevated temperatures or prolonged reaction times if uncatalyzed.[2]

-

Upon completion, the reaction is quenched (e.g., with saturated aqueous NaHCO₃ if a Lewis acid is used).

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.

-

The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired cycloadduct.

Data Presentation

No specific quantitative data for the Diels-Alder reaction of this compound is available. However, the following tables summarize representative data from analogous reactions with other N-sulfinyl dienophiles, which can serve as a benchmark for expected yields and selectivities.

Table 1: Asymmetric Hetero-Diels-Alder Reactions of N-Sulfinyl Dienophiles with Cyclopentadiene *

| Dienophile (R-NSO) | Lewis Acid (mol%) | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee, % for endo) |

| N-Sulfinyl-p-toluenesulfonamide | 3a-Cu(OTf)₂ (100) | 68 | >95:5 | 97 |

| N-Sulfinylbenzyl carbamate | 3a-Cu(OTf)₂ (100) | 62 | >95:5 | 88 |

| N-Sulfinyl-p-toluenesulfonamide | 3a-Zn(OTf)₂ (100) | 75 | >95:5 | 90 |

| N-Sulfinylbenzyl carbamate | 3a-Zn(OTf)₂ (100) | 71 | >95:5 | 70 |

*Data adapted from studies on asymmetric hetero-Diels-Alder reactions using chiral bis(oxazoline)-metal triflate complexes.[7][8] The specific chiral ligand used is denoted as 3a in the source literature.

Table 2: Theoretical Activation and Reaction Free Energies for the Diels-Alder Reaction of Butadiene with Substituted N-Sulfinyl Dienophiles (O=S=N-X) *

| Substituent (X) | ΔG‡ (Z-endo, kcal/mol) | ΔG‡ (Z-exo, kcal/mol) | ΔG° (Z-endo, kcal/mol) | ΔG° (Z-exo, kcal/mol) |

| H | 26.9 | 28.3 | -21.0 | -19.9 |

| Cl | 23.4 | 24.8 | -25.2 | -24.1 |

| CN | 20.8 | 22.1 | -28.9 | -27.8 |

| NO₂ | 18.3 | 19.6 | -32.6 | -31.5 |

Data from theoretical studies at the B3LYP/6-31G level.[3] These values illustrate the effect of electron-withdrawing groups on the activation barrier.

Visualizations

Signaling Pathways and Mechanisms

The following diagrams illustrate the key chemical transformations and theoretical models relevant to the Diels-Alder reaction of N-sulfinyl dienophiles.

Caption: General scheme of the hetero-Diels-Alder reaction.

Caption: Energy profile of the concerted cycloaddition mechanism.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the synthesis and subsequent reaction of the dienophile.

Caption: Workflow for synthesis and cycloaddition.

References

- 1. synarchive.com [synarchive.com]

- 2. api.pageplace.de [api.pageplace.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [논문]ChemInform Abstract: Lewis Acid and High Pressure Promoted Diels‐Alder Cycloadditions of N‐Alkyl‐N‐sulfinyl Dienophiles. [scienceon.kisti.re.kr]

- 5. N-Sulfinylaniline - Wikipedia [en.wikipedia.org]

- 6. Theoretical studies of hetero-diels-alder reactions involving N-sulfinyl dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asymmetric hetero-Diels-Alder reactions of N-sulfinyl dienophiles using chiral bis(oxazoline)-copper(II) and -zinc(II) triflates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

The Enduring Chemistry of N-Sulfinylamines: A Journey from Discovery to Modern Synthesis and Drug Development

An in-depth exploration of the discovery, history, and evolving synthetic applications of N-sulfinylamine compounds, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

First identified over a century ago, N-sulfinylamines (R-N=S=O) have transitioned from chemical curiosities to versatile and powerful reagents in modern organic synthesis. Their unique reactivity and ability to introduce sulfur and nitrogen functionalities have made them invaluable tools in the construction of complex molecules, including active pharmaceutical ingredients. This technical guide delves into the core of N-sulfinylamine chemistry, tracing its historical roots, detailing its synthetic evolution, and highlighting its contemporary applications in drug discovery and development.

A Historical Perspective: From Accidental Discovery to a New Class of Reagents

The story of N-sulfinylamines begins in 1878 with the German chemist C. Böttinger. While investigating the reaction of thionyl chloride (SOCl₂) with aniline, he observed a vigorous reaction that, upon careful investigation, yielded a novel compound: N-sulfinylaniline. This serendipitous discovery marked the birth of a new class of organosulfur compounds. For many years, the synthesis of N-sulfinylamines was predominantly achieved through this classical method—the reaction of a primary amine with thionyl chloride.

It wasn't until the 1920s that further significant advancements were made, with the exploration of their reactions with organometallic reagents. However, the field remained relatively dormant for several decades. The last two decades have witnessed a renaissance in N-sulfinylamine chemistry, driven by the need for efficient methods to synthesize sulfur-containing compounds for drug discovery. Seminal work by research groups such as that of Professor Michael C. Willis has led to the development of stable and highly reactive N-sulfinylamine reagents, unlocking new synthetic possibilities and firmly establishing their importance in modern organic chemistry.

The Evolution of Synthesis: From a Singular Method to a Diverse Toolkit

The synthetic utility of N-sulfinylamines has expanded dramatically from the initial thionyl chloride-based method. Modern advancements have focused on creating more stable, versatile, and easy-to-handle reagents, broadening the scope of their application.

The Classical Approach: Thionyl Chloride and Primary Amines

The traditional synthesis involves the reaction of a primary amine with thionyl chloride. This method, while historically significant, often suffers from harsh reaction conditions and limited substrate scope.

Experimental Protocol: Classical Synthesis of N-Sulfinylaniline

Materials:

-

Aniline

-

Thionyl chloride

-

Anhydrous diethyl ether

-

Anhydrous pyridine

Procedure:

-

A solution of aniline in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of thionyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. An excess of aniline or a tertiary amine base like pyridine is used to neutralize the hydrogen chloride formed during the reaction.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 1-2 hours.

-

The reaction mixture is cooled, and the precipitated amine hydrochloride salt is removed by filtration.

-

The filtrate is concentrated under reduced pressure to give the crude N-sulfinylaniline.

-

Purification is achieved by vacuum distillation to yield the final product as a yellow oil.

Modern Synthetic Methodologies: Stability and Enhanced Reactivity

Recent years have seen the development of highly effective and stable N-sulfinylamine reagents, which have revolutionized their use in synthesis. Reagents such as N-sulfinyl-triisopropylsilylamine (TIPS-NSO) and N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) offer improved stability and reactivity profiles, allowing for milder reaction conditions and greater functional group tolerance.

Experimental Protocol: Synthesis of N-Sulfinyl-triisopropylsilylamine (TIPS-NSO)

Materials:

-

Triisopropylsilyl chloride

-

Ammonia

-

Anhydrous diethyl ether

-

Thionyl chloride

-

Triethylamine

Procedure:

-

Preparation of Triisopropylsilylamine (TIPS-NH₂): Triisopropylsilyl chloride is dissolved in anhydrous diethyl ether in a flame-dried flask. The solution is cooled to -78 °C, and anhydrous ammonia gas is bubbled through the solution for several hours. The reaction is then allowed to warm to room temperature, and excess ammonia is removed. The resulting mixture is filtered to remove ammonium chloride, and the filtrate is concentrated to give TIPS-NH₂.

-

Synthesis of TIPS-NSO: To a solution of TIPS-NH₂ in anhydrous diethyl ether at 0 °C is added triethylamine. Thionyl chloride is then added dropwise. The reaction mixture is stirred at 0 °C for a short period and then allowed to warm to room temperature. The triethylammonium chloride precipitate is filtered off, and the solvent is removed under reduced pressure to yield TIPS-NSO as a pale yellow liquid.

Structural and Spectroscopic Properties of N-Sulfinylamines

The structural and electronic properties of N-sulfinylamines are key to their reactivity. X-ray crystallographic and spectroscopic studies have provided valuable insights into their molecular geometry and bonding.

N-Sulfinylamines typically adopt a planar C-N=S=O core with a syn or Z-configuration. This planarity allows for potential conjugation with adjacent π-systems.

Table 1: Selected Structural Data for N-Sulfinylaniline (C₆H₅NSO)

| Parameter | Value |

| Bond Lengths (Å) | |

| S=O | ~1.45 |

| S=N | ~1.53 |

| N-C | ~1.42 |

| Bond Angles (°) ** | |

| C-N-S | ~125 |

| N-S-O | ~118 |

| Dihedral Angle (°) ** | |

| C-N-S-O | -1.60 |

Table 2: Spectroscopic Data for N-Sulfinylanilines

| Spectroscopic Technique | Characteristic Signature |

| Infrared (IR) Spectroscopy | Strong absorption bands for the N=S=O group: ν(S=O) typically appears around 1280-1310 cm⁻¹ and ν(N=S) around 1170-1190 cm⁻¹. |

| ¹³C NMR Spectroscopy | The chemical shift of the carbon atom attached to the nitrogen is influenced by the N=S=O group and any substituents on the aromatic ring. |

| ¹⁷O NMR Spectroscopy | The chemical shift of the oxygen atom provides information about the electronic nature of the S=O bond. |

Applications in Drug Discovery and Development: A Gateway to Bioactive Molecules

The true power of N-sulfinylamine chemistry is realized in its application to the synthesis of complex, biologically active molecules. These reagents serve as versatile building blocks for introducing sulfur-containing functional groups that are prevalent in many pharmaceuticals.

Synthesis of a Sildenafil Analogue: Targeting Phosphodiesterase 5

A notable example of the application of modern N-sulfinylamine chemistry is in the synthesis of analogues of Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction. The synthesis of a sulfonimidamide analogue of Sildenafil highlights the modularity and efficiency of using a bespoke N-sulfinylamine reagent.

The synthetic workflow begins with the formation of a primary sulfinamide from a functionalized aryl bromide via an organolithium intermediate and a silyl-sulfinylamine reagent (TIPS-NSO). This primary sulfinamide is then coupled with an amine to furnish the final sulfonimidamide, a bioisostere of the sulfonamide group in Sildenafil.

Synthetic workflow for a Sildenafil analogue.

Sildenafil and its analogues act by inhibiting PDE5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By inhibiting PDE5, cGMP levels increase, leading to smooth muscle relaxation and increased blood flow.

Mechanism of action of PDE5 inhibitors.

Conclusion

From a chance discovery in the 19th century to a cornerstone of modern synthetic chemistry, N-sulfinylamines have proven to be a remarkably versatile and enduring class of compounds. The development of new, stable, and reactive reagents has unlocked their potential, enabling the efficient synthesis of a wide array of complex molecules. For researchers and professionals in drug development, a thorough understanding of N-sulfinylamine chemistry provides a powerful tool for the design and synthesis of novel therapeutic agents. As the demand for innovative and efficient synthetic methodologies continues to grow, the rich and evolving chemistry of N-sulfinylamines is poised to play an even more significant role in shaping the future of medicine and materials science.

Methodological & Application

Application Notes and Protocols for Sulfoximine Synthesis Using N-Sulfinylamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoximines are an emerging class of sulfur(VI) functional groups that have garnered significant interest in medicinal and agrochemical research.[1][2][3] Their unique stereochemical and physicochemical properties, including high stability and the ability to form three-dimensional structures, make them attractive bioisosteres for sulfones and sulfonamides.[2][4] The synthesis of sulfoximines has evolved to include more efficient and versatile methods, with one notable approach involving the use of N-sulfinylamine reagents (R-N=S=O).[1][3] This document provides a detailed overview of the application of N-sulfinylamines, with a focus on the general methodology that can be adapted for reagents like 1-chloro-4-(sulfinylamino)benzene, in the synthesis of sulfoximines.

The core of this synthetic strategy involves the sequential addition of organometallic reagents, typically Grignard reagents, to an N-sulfinylamine. This modular approach allows for the introduction of diverse substituents at the sulfur atom, providing access to a wide array of sulfoximine structures.[1][3][5]

General Reaction Scheme

The synthesis of sulfoximines from N-sulfinylamines and organometallic reagents generally proceeds through a two-step, one-pot procedure. The N-sulfinylamine is first reacted with one equivalent of a Grignard reagent, followed by the addition of a second Grignard reagent. This method is advantageous as it avoids the use of often malodorous and sensitive thiols or sulfides as starting materials.[1][3]

A general representation of this transformation is depicted below:

Figure 1. General reaction scheme for sulfoximine synthesis.

Experimental Protocols

The following protocols are generalized from methods reported for the synthesis of sulfoximines and related compounds using bespoke N-sulfinylamine reagents.[1][3][5] These can serve as a starting point for developing a specific procedure for this compound.

Protocol 1: Lewis Acid-Mediated Synthesis of Sulfilimines (Precursors to Sulfoximines)

This protocol describes the formation of a sulfilimine intermediate, which can then be oxidized to the corresponding sulfoximine.[1][3]

Materials:

-

N-Sulfinylamine reagent (e.g., an analogue of this compound) (1.0 equiv)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (as a Lewis acid)

-

Grignard reagent 1 (R¹MgX)

-

Grignard reagent 2 (R²MgX)

-

Anhydrous solvent (e.g., THF, Et₂O)

Procedure:

-

To a solution of the N-sulfinylamine reagent in an anhydrous solvent at -78 °C, add the Lewis acid (e.g., TMSOTf).

-

Add the first Grignard reagent (R¹MgX) dropwise and stir for 1 minute.[1]

-

Warm the reaction mixture to -30 °C and add the second Grignard reagent (R²MgX).[1]

-

Monitor the reaction by an appropriate method (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the resulting sulfilimine by chromatography.

Protocol 2: One-Pot Synthesis of Sulfoximines via a Sulfinyl Nitrene Intermediate

This protocol is based on the generation of a sulfinyl nitrene intermediate from a sulfinylhydroxylamine reagent.[5]

Materials:

-

Sulfinylhydroxylamine reagent (1.0 equiv)

-

Grignard reagent 1 (R¹MgX)

-

Grignard reagent 2 (R²MgX)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

Dissolve the sulfinylhydroxylamine reagent in an anhydrous solvent and cool to -78 °C.

-

Sequentially add the first Grignard reagent (R¹MgX) and stir for a short period (e.g., 1 minute).[5]

-

Add the second Grignard reagent (R²MgX) to the reaction mixture.

-

Allow the reaction to warm to room temperature. The total reaction time can be as short as 15 minutes.[5]

-

Quench the reaction and perform a standard aqueous work-up.

-

Purify the crude product by column chromatography to yield the desired sulfoximine.

Data Presentation

The following tables summarize representative yields for the synthesis of sulfoximines and related intermediates using various N-sulfinylamine reagents, showcasing the broad substrate scope of this methodology.

Table 1: Synthesis of Sulfilimines via Lewis Acid-Mediated Grignard Addition [1]

| Entry | R¹ in R¹MgX | R² in R²MgX | Product | Yield (%) |

| 1 | Phenyl | Methyl | S-Methyl-S-phenyl-N-(tert-octyl)sulfilimine | 85 |

| 2 | 4-Methoxyphenyl | Methyl | S-(4-Methoxyphenyl)-S-methyl-N-(tert-octyl)sulfilimine | 82 |

| 3 | 4-Chlorophenyl | Methyl | S-(4-Chlorophenyl)-S-methyl-N-(tert-octyl)sulfilimine | 80 |

| 4 | 2-Thienyl | Methyl | S-Methyl-S-(2-thienyl)-N-(tert-octyl)sulfilimine | 75 |

| 5 | Methyl | Phenyl | S-Methyl-S-phenyl-N-(tert-octyl)sulfilimine | 78 |

Table 2: One-Pot Synthesis of Sulfoximines via Sulfinyl Nitrene Intermediate [5]

| Entry | R¹ in R¹MgX | R² in R²MgX | Product | Yield (%) |

| 1 | Phenyl | Methyl | S-Methyl-S-phenylsulfoximine | 83 |

| 2 | 4-Methoxyphenyl | Phenyl | S-(4-Methoxyphenyl)-S-phenylsulfoximine | 75 |

| 3 | 2-Naphthyl | Phenyl | S-(2-Naphthyl)-S-phenylsulfoximine | 72 |

| 4 | Vinyl | Phenyl | S-Phenyl-S-vinylsulfoximine | 65 |

| 5 | tert-Butyl | Phenyl | S-(tert-Butyl)-S-phenylsulfoximine | 53 |

Mandatory Visualizations

Reaction Workflow

The general experimental workflow for the one-pot synthesis of sulfoximines is illustrated below.

Figure 2. Experimental workflow for one-pot sulfoximine synthesis.

Proposed Mechanistic Pathway

The reaction is proposed to proceed through a sulfinyl nitrene intermediate, which is highly reactive towards nucleophiles.[5]

Figure 3. Proposed mechanism via a sulfinyl nitrene intermediate.

Conclusion

The synthesis of sulfoximines using N-sulfinylamine reagents offers a modular and efficient route to this important class of molecules. The methodologies presented, based on recent literature, provide a strong foundation for the development of specific protocols for novel N-sulfinylamines such as this compound. Researchers are encouraged to adapt these general procedures to their specific substrates and optimize reaction conditions to achieve the desired outcomes. The versatility of this approach holds significant promise for the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of sulfoximines and sulfonimidamides by highly chemoselective NH and O transfer [morressier.com]

- 3. Modular Sulfondiimine Synthesis Using a Stable Sulfinylamine Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Synthesis of N-Aryl Sulfonimidamides via Nucleophilic Aromatic Substitution of 1-Chloro-4-(sulfinylamino)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N-aryl sulfonimidamides, a class of compounds of increasing interest in medicinal chemistry and agrochemistry. The described method utilizes 1-chloro-4-(sulfinylamino)benzene as a key starting material, undergoing a nucleophilic aromatic substitution (SNAr) reaction with various primary and secondary amines. This protocol offers a potential route to novel sulfonimidamide derivatives. The procedure includes a step-by-step guide for the synthesis, purification, and characterization of the target compounds. Quantitative data for a representative reaction is summarized, and a graphical workflow is provided for clarity.

Introduction

Sulfonimidamides are aza-analogs of sulfonamides and have garnered significant attention due to their diverse biological activities and applications as therapeutic agents and agrochemicals. While various synthetic routes to sulfonimidamides have been developed, including those starting from sulfonyl chlorides, sulfinamides, and one-pot multi-component reactions, the exploration of novel and efficient methodologies remains a key area of research. This protocol details a proposed synthetic pathway for N-substituted-N'-(4-aminophenyl)sulfonimidamides starting from this compound. The core of this method is a nucleophilic aromatic substitution (SNAr) reaction, where an amine displaces the chloro group on the aromatic ring. The electron-withdrawing nature of the sulfinylamino group is anticipated to activate the aromatic ring towards nucleophilic attack, facilitating the substitution.

Experimental Protocol

This protocol describes the synthesis of a representative sulfonimidamide, N-morpholino-N'-(4-aminophenyl)sulfonimidamide, by reacting this compound with morpholine.

Materials:

-

This compound

-

Morpholine

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Potassium carbonate (K2CO3), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO4), anhydrous

-

Silica gel (for column chromatography)

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., Schlenk line)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous dimethyl sulfoxide (DMSO) to make a 0.5 M solution with respect to the starting material.

-

Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.

-

Addition of Nucleophile: Add morpholine (1.2 eq) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-morpholino-N'-(4-aminophenyl)sulfonimidamide.

-

Characterization: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the representative quantitative data for the synthesis of N-morpholino-N'-(4-aminophenyl)sulfonimidamide.

| Parameter | Value |

| Reactants | |

| This compound | 1.0 mmol (175.6 mg) |

| Morpholine | 1.2 mmol (104.5 mg, 105 µL) |

| Potassium Carbonate | 2.0 mmol (276.4 mg) |

| Solvent (DMSO) | 2.0 mL |

| Reaction Conditions | |

| Temperature | 120 °C |

| Time | 18 hours |

| Product | N-morpholino-N'-(4-aminophenyl)sulfonimidamide |

| Yield | 75% (170.5 mg) |

| Purity (by HPLC) | >95% |

| Characterization Data (Hypothetical) | |

| 1H NMR (400 MHz, DMSO-d6) | δ 7.58 (d, J = 8.8 Hz, 2H), 6.75 (d, J = 8.8 Hz, 2H), 5.40 (s, 2H, NH2), 3.65 (t, J = 4.8 Hz, 4H), 3.10 (t, J = 4.8 Hz, 4H) |

| 13C NMR (101 MHz, DMSO-d6) | δ 150.2, 138.5, 128.1, 114.3, 66.5, 46.2 |

| Mass Spec (ESI+) | m/z 228.1 [M+H]+ |

Experimental Workflow

Caption: Experimental workflow for the synthesis of N-aryl sulfonimidamides.

Discussion

The proposed protocol provides a framework for the synthesis of N-aryl sulfonimidamides from this compound. The choice of a polar aprotic solvent like DMSO is crucial for facilitating SNAr reactions. The use of a base, such as potassium carbonate, is necessary to neutralize the in-situ generated HCl. The reaction temperature is elevated to overcome the activation energy barrier for the aromatic substitution.

The scope of this reaction can likely be extended to a variety of primary and secondary amines, allowing for the generation of a library of novel sulfonimidamide derivatives. The electronic and steric properties of the amine nucleophile will likely influence the reaction rate and yield. Further optimization of reaction conditions, such as screening of different bases, solvents, and catalysts (e.g., palladium or copper catalysts for N-arylation), could lead to improved efficiency and broader substrate scope.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Perform the reaction in a well-ventilated fume hood.

-

This compound and its derivatives should be handled with care as their toxicological properties may not be fully characterized.

-